N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride is a chemical compound categorized as a cyclopropylamine derivative. This compound has gained attention in medicinal chemistry due to its potential applications in inhibiting specific enzymes, notably lysine-specific demethylase 1 (LSD1), which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's unique structure allows for selective interactions with biological targets, making it a candidate for further research and development.
This compound can be synthesized through various chemical methods, and its synthesis has been documented in several patents and scientific articles. Notably, the compound is listed under the CAS Number 1269104-88-2, which facilitates its identification in chemical databases and regulatory frameworks .
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride falls under the classification of organic compounds, specifically within the category of amines and heterocyclic compounds due to the presence of the pyrazole ring. Its specific structural features categorize it as a cyclopropylamine, which is significant in medicinal chemistry for its biological activity.
The synthesis of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride typically involves the following steps:
The reaction conditions often include solvents such as dichloromethane or pyridine, and reagents such as sodium triacetoxyborohydride for reduction steps. Purification techniques like column chromatography are commonly employed to isolate the desired product .
The molecular structure of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride includes:
The molecular formula can be represented as CHClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.
The compound's molecular weight is approximately 224.72 g/mol. The specific structural representation can be visualized using chemical drawing software or databases that provide 3D structural data.
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride can undergo several chemical reactions:
The stability of this compound under various pH conditions makes it suitable for biological assays and further functionalization .
The primary mechanism of action for N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride involves its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation by demethylating lysine residues on histones, impacting gene expression.
Inhibition studies have shown that this compound can effectively reduce LSD1 activity, leading to alterations in gene expression profiles associated with cancer cell proliferation and survival. Quantitative assays often reveal IC values indicating effective concentrations for inhibition .
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride appears as a colorless to pale yellow oil or solid depending on its form. It is soluble in polar solvents like water and methanol but less so in nonpolar solvents.
The compound exhibits basic properties due to the presence of the amine group, allowing it to form salts with acids. Its stability under various environmental conditions contributes to its suitability for pharmaceutical applications.
Relevant data includes:
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride has potential applications in:
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride emerged as a structurally novel compound in early 21st-century medicinal chemistry, driven by the search for biologically active scaffolds targeting allosteric sites in transmembrane proteins. Its core structure combines a phenylpyrazole motif – recognized for metabolic stability and π-stacking capabilities – with a cyclopropylamine group offering conformational restraint and potential hydrogen-bonding interactions. This hybrid architecture was strategically designed to overcome limitations of existing ion channel modulators, particularly those targeting the cystic fibrosis transmembrane conductance regulator (CFTR), which suffered from poor solubility, bioavailability, and off-target effects [3]. The hydrochloride salt form (CAS 1269104-88-2) was developed to enhance crystallinity and dissolution properties, facilitating pharmacological testing [1] [2].
The compound's development coincided with breakthroughs in structural biology, particularly cryo-EM determinations of CFTR complexes with potentiators like ivacaftor (PDB: 6O2P). These structures revealed a shallow membrane-exposed allosteric pocket with residues S308, Y304, F312, and F931 identified as critical interaction points. Molecular modeling suggested the phenylpyrazole moiety could engage in π-π stacking with F931, while the protonated cyclopropylamine might form electrostatic interactions with T304 backbone carbonyls [3]. This rational design approach aimed to circumvent ivacaftor's drawbacks (cLogP=5.6, solubility <0.05 μg/mL) by optimizing for lower hydrophobicity while maintaining nanomolar affinity [3].
Table 1: Molecular Identity of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine Hydrochloride
Property | Identifier |
---|---|
Systematic Name | N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride |
CAS Registry Number | 1269104-88-2 (237435-49-3 alternative) |
Molecular Formula | C₁₃H₁₆ClN₃ |
Molecular Weight | 249.74 g/mol |
Canonical SMILES | Cl.c1ccc(-n2cc(CNC3CC3)cn2)cc1 |
InChIKey | QIXNJTHWYNFIKO-UHFFFAOYSA-N |
XLogP | ~2.1 (Predicted) |
Hydrogen Bond Donors | 1 (protonated amine) |
Hydrogen Bond Acceptors | 3 (pyrazole N, amine N, Cl⁻) |
The molecular architecture of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride embodies three key theoretical frameworks in modern drug design:
Conformational Restriction Theory: Incorporation of the cyclopropyl ring (bond angles ~60°) imposes significant torsional strain on the methylamine linker, reducing rotational freedom and pre-organizing the molecule for optimal target engagement. This approach increases binding affinity per the thermodynamic principle of ΔG = ΔH - TΔS, where reduced entropy (ΔS) upon binding enhances Gibbs free energy changes [5] [9]. Compared to linear alkylamines, the cyclopropyl analog exhibits ~10-fold higher potency in CFTR potentiation due to this entropic advantage [3].
Membrane Accessibility Modeling: The compound's calculated cLogP of ~2.5 positions it within the optimal range (1-3) for membrane-embedded targets. Molecular dynamics simulations predicted favorable partitioning into lipid bilayers, with the phenylpyrazole moiety anchoring at the lipid-water interface while the cyclopropylamine extends toward the transmembrane allosteric site. This design overcomes the limitation of ivacaftor (cLogP=5.6), which exhibits excessive membrane retention [3].
Fragment-Based Drug Design (FBDD): The molecule can be deconstructed into three pharmacophoric fragments:
Table 2: Computational Docking Results for CFTR Potentiation
Parameter | Value | Significance |
---|---|---|
Docking Score (ΔG) | -9.2 kcal/mol | High-affinity binding predicted |
EC₅₀ (Electrophysiology) | 2.2 ± 0.6 μM | Mid-nanomolar functional potency |
Key Residue Interactions | π-π: F931, H-bond: Y304, S308 | Matches ivacaftor binding pharmacophore |
Membrane Partitioning | 3.2 (PC/water) | Favorable for membrane-embedded target |
Tanimoto Coefficient vs. Ivacaftor | 0.21 | Chemically distinct scaffold |
The compound's discovery was enabled by ultra-large library docking (ULLD) of ~155 million drug-like molecules (MW 300-350 Da; logP ≤ 3.5) from the ZINC database against the CFTR/ivacaftor cryo-EM structure. This computational approach sampled over 63 billion complexes, identifying the title compound as a top-ranked hit due to its complementary interactions with the allosteric pocket. Subsequent electrophysiological validation confirmed a 2.2-fold increase in macroscopic currents at 5 μM concentration, comparable to clinical benchmark GLPG1837 [3].
The molecular design further exploited isosteric replacement principles, where the cyclopropyl group serves as a bioisostere for tert-butyl groups found in earlier potentiators. This substitution reduced steric bulk while maintaining van der Waals contacts with the hydrophobic subpocket (F312, F931), demonstrating how classical medicinal chemistry strategies integrate with structural biology [3] [5]. The protonatable amine at physiological pH allows salt formation (hence hydrochloride) to improve aqueous solubility for in vitro assays, a critical advancement over existing potentiators like ivacaftor which required DMSO concentrations >1% for testing, complicating biological interpretation [2] [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1